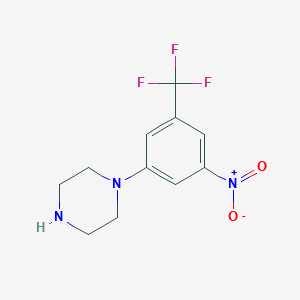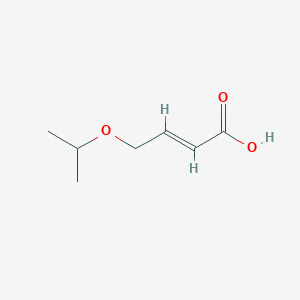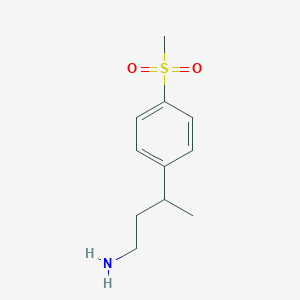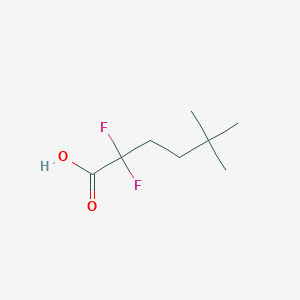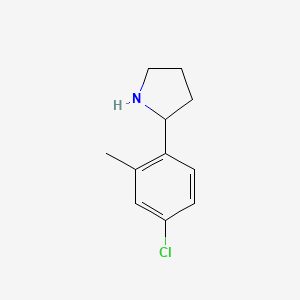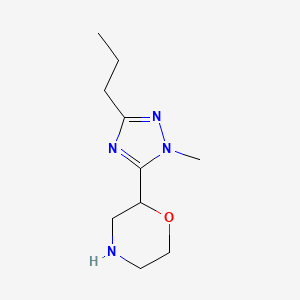
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features a morpholine ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a morpholine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole or morpholine rings .
Scientific Research Applications
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1h-1,2,4-triazol-5-yl)morpholine
- 2-(1-Methyl-3-ethyl-1h-1,2,4-triazol-5-yl)morpholine
- 2-(1-Methyl-3-butyl-1h-1,2,4-triazol-5-yl)morpholine
Uniqueness
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)morpholine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group at the 3-position of the triazole ring can affect the compound’s lipophilicity and ability to interact with biological targets .
Properties
Molecular Formula |
C10H18N4O |
|---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(2-methyl-5-propyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C10H18N4O/c1-3-4-9-12-10(14(2)13-9)8-7-11-5-6-15-8/h8,11H,3-7H2,1-2H3 |
InChI Key |
YEISITRBPCJUFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2CNCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


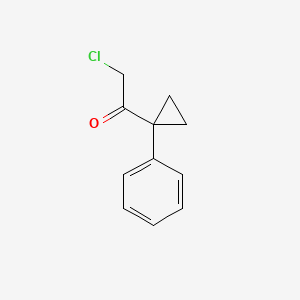

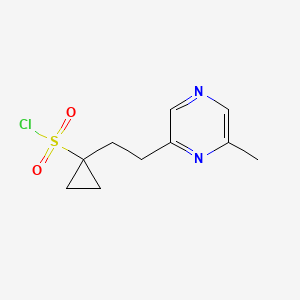
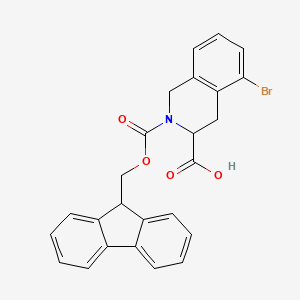
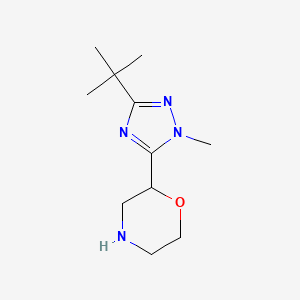

![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
![4,4'-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B15310696.png)
